6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C15H19N5 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H19N5/c16-14-10-15(18-12-17-14)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H2,16,17,18) |
InChI Key |
YKFGKRIQWYBHHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 1-benzylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications, including:
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidin-4-amine Derivatives with Piperazine/Piperidine Substitutions
The following table compares key structural and molecular features of 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine with related compounds:
*Inferred from structural analysis.
Key Observations:
- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) enhances hydrogen-bonding capacity and basicity compared to piperidine (one nitrogen), influencing target binding .
- Biological Implications : Piperazine-containing compounds are frequently used in kinase inhibitors (e.g., imatinib analogs), suggesting the benzylpiperazine moiety may target similar pathways .
Fused-Ring Pyrimidine Derivatives
Several analogs replace the pyrimidine core with fused heterocycles, altering pharmacodynamic profiles:
*Calculated based on formula.
Key Observations:
Research Findings and Trends
- Synthetic Accessibility : highlights the synthesis of pyrimidine analogs via nucleophilic substitution, suggesting feasible routes for the target compound .
- Therapeutic Potential: Substituted pyrimidin-4-amine derivatives are patented for cardiovascular and renal diseases () and hyperproliferative disorders (), indicating broad applicability .
- Structural Insights : Crystal structure data () reveal that substituents at the 6-position influence molecular packing and stability, which correlates with bioavailability .
Biological Activity
6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This compound combines a pyrimidine ring with a benzylpiperazine moiety, which enhances its pharmacological properties. The molecular formula of this compound is CHN, and it has a molecular weight of 298.39 g/mol.
Antimicrobial Activity
Research indicates that 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine exhibits significant antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been explored for its anticancer properties . It acts as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy, particularly in BRCA1-mutant cells . The structure-activity relationship (SAR) studies suggest that modifications to the benzylpiperazine group may enhance its efficacy against specific cancer types.
Structure-Activity Relationship (SAR)
The SAR studies have identified several derivatives of 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine that exhibit varying degrees of biological activity. The following table summarizes some related compounds and their unique structural features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | Contains a methyl group instead of benzyl | May exhibit different pharmacological profiles due to steric effects |
| 6-(4-Benzylpiperidin-1-yl)pyrimidin-4-amine | Substituted with piperidine instead of piperazine | Potentially different receptor interactions due to ring structure |
| N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide | Includes an acetamide group | Offers insights into modifications that enhance solubility and activity |
Study on Antimicrobial Activity
A study conducted by researchers demonstrated the effectiveness of 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential.
PARP Inhibition Study
In another research effort, the compound was tested for its ability to inhibit PARP enzymes. Results showed that it had low nanomolar IC values against PARP-1 and PARP-2, suggesting high potency as a PARP inhibitor. This finding is particularly relevant for developing treatments for cancers associated with BRCA mutations .
Q & A
Advanced Research Question
- SwissADME : Predicts logP, solubility, and CYP450 interactions.
- Molecular dynamics (MD) simulations : Evaluate membrane permeability (e.g., POPC bilayer models).
- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity risk) .
How does structural modification of the benzyl or piperazine group affect pharmacological activity?
Advanced Research Question
SAR (Structure-Activity Relationship) studies reveal:
| Modification | Impact | Example |
|---|---|---|
| Benzyl substitution | Electron-withdrawing groups (e.g., -NO2) reduce solubility but enhance kinase binding . | 4-Nitrobenzyl analog shows 10× higher IC50 vs. wild type. |
| Piperazine methylation | N-Methylation improves metabolic stability but decreases CNS penetration . | Methylated derivative has 2× longer t1/2 in liver microsomes. |
What analytical techniques quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
